molecular formula C12H8ClN3 B2720235 5-Chloro-2-phenyl-2h-benzotriazole CAS No. 118416-54-9

5-Chloro-2-phenyl-2h-benzotriazole

Cat. No. B2720235
CAS RN: 118416-54-9
M. Wt: 229.67
InChI Key: SESBLGYWJNTZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-phenyl-2h-benzotriazole is a type of benzotriazole, which is an important class of UV absorbers . It is composed of substituted benzotriazoles with a phenyl group in the 2-position . It is also known as phenolic benzotriazoles .


Synthesis Analysis

The synthesis of benzotriazole derivatives typically involves the condensation of benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-phenyl-2h-benzotriazole is C12H9N3 . It has an average mass of 195.220 Da and a monoisotopic mass of 195.079651 Da .


Chemical Reactions Analysis

Benzotriazole derivatives are known for their unique physicochemical properties. They can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-phenyl-2h-benzotriazole are largely determined by its benzotriazole structure. It has an average mass of 195.220 Da and a monoisotopic mass of 195.079651 Da .

Scientific Research Applications

Future Directions

Benzotriazole derivatives, including 5-Chloro-2-phenyl-2h-benzotriazole, continue to be a subject of research due to their unique properties and potential applications. For instance, they are being explored for their potential use in the fabrication of UV-protective textiles .

properties

IUPAC Name

5-chloro-2-phenylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESBLGYWJNTZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-phenyl-2h-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.